molecular formula C6H7BrO3 B165881 3-(Bromoacetyl)oxolan-2-one CAS No. 131953-10-1

3-(Bromoacetyl)oxolan-2-one

Cat. No. B165881
M. Wt: 207.02 g/mol
InChI Key: AYSOCAHINNSWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromoacetyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanones. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biologically active molecules.

Mechanism Of Action

The mechanism of action of 3-(Bromoacetyl)oxolan-2-one is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic functional groups on biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes, including DNA replication and protein synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(Bromoacetyl)oxolan-2-one are not well characterized. However, it has been shown to exhibit cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. It has also been shown to exhibit antiviral activity against the herpes simplex virus.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-(Bromoacetyl)oxolan-2-one is its versatility as an intermediate in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and purify. However, it can be difficult to handle due to its reactivity and potential toxicity.

Future Directions

There are several future directions for research on 3-(Bromoacetyl)oxolan-2-one. One area of interest is the development of new synthetic methods for its preparation. Another area of interest is the investigation of its potential as an anticancer agent, including its mechanism of action and potential side effects. Additionally, its potential as an antiviral agent and its effects on other cellular processes warrant further investigation.

Synthesis Methods

The synthesis of 3-(Bromoacetyl)oxolan-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction of oxolan-2-one with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of 3-(Bromoacetyl)oxolan-2-one as the major product.

Scientific Research Applications

3-(Bromoacetyl)oxolan-2-one has found numerous applications in scientific research. It is used as an intermediate in the synthesis of various biologically active molecules, including antiviral agents, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of agrochemicals and pharmaceuticals.

properties

CAS RN

131953-10-1

Product Name

3-(Bromoacetyl)oxolan-2-one

Molecular Formula

C6H7BrO3

Molecular Weight

207.02 g/mol

IUPAC Name

3-(2-bromoacetyl)oxolan-2-one

InChI

InChI=1S/C6H7BrO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2

InChI Key

AYSOCAHINNSWQL-UHFFFAOYSA-N

SMILES

C1COC(=O)C1C(=O)CBr

Canonical SMILES

C1COC(=O)C1C(=O)CBr

synonyms

2(3H)-Furanone, 3-(bromoacetyl)dihydro- (9CI)

Origin of Product

United States

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